PFN-Br
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Overview
Description
Preparation Methods
PFN-Br is synthesized through a polymerization process involving the monomers 9,9-dioctylfluorene and 9,9-bis(3’-(N,N-dimethyl)-N-ethylammonium)-propyl-2,7-fluorene. The reaction typically occurs in the presence of a dibromide salt, which facilitates the formation of the polymer’s ionic side chains . Industrial production methods involve solution processing, where the polymer is dissolved in a suitable solvent and then deposited onto the desired substrate .
Chemical Reactions Analysis
PFN-Br undergoes various chemical reactions, including:
Oxidation and Reduction: this compound can participate in redox reactions, which are crucial for its function in electronic devices.
Common Reagents and Conditions: Typical reagents include dibromide salts and solvents like chloroform or toluene.
Major Products: The primary product is the polymer itself, with variations depending on the specific substitutions made during synthesis.
Scientific Research Applications
PFN-Br has a wide range of applications in scientific research:
Mechanism of Action
PFN-Br functions by improving the interfacial properties between different layers in electronic devices. Its hydrophobic backbone and hydrophilic side chains facilitate close interfacial contact, reducing voids and defects . This enhances charge transfer and carrier extraction, leading to improved device performance. The polymer also helps in passivating surface defects and optimizing energy level alignment, which is beneficial for charge transfer .
Comparison with Similar Compounds
PFN-Br is often compared with other conjugated polymer electrolytes like PFN (Poly(9,9-bis(3’-(N,N-dimethyl)-N-ethylammonium)-propyl-2,7-fluorene)) . While both compounds serve similar functions, this compound has the added advantage of bromide ions, which enhance its electron-interface properties . Other similar compounds include Bis-FPPI and other fullerene-based electron transport layers .
Conclusion
This compound is a versatile and highly effective conjugated polymer electrolyte with significant applications in organic electronic devices. Its unique properties and ability to improve interfacial characteristics make it a valuable material in the fields of chemistry, biology, medicine, and industry.
Biological Activity
PFN-Br (Polyfluorene-based compound with bromide) is a polymeric material that has garnered attention for its diverse biological activities, particularly in the fields of photonics and photovoltaics. This article explores the biological activity of this compound, including its cytotoxicity, interactions with cell lines, and its potential applications in organic electronics and photocatalysis.
This compound is a conjugated polymer characterized by its polyfluorene backbone modified with bromide ions. Its structure allows for efficient charge transport and photonic properties, making it suitable for various applications in organic solar cells and photonic devices. The presence of bromide ions influences both the electronic properties and solubility of the polymer, which are critical for its performance in biological applications.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound on various cell lines. For instance, a study assessed the viability of retinal pigment epithelial (RPE) cells exposed to this compound extracts. The results indicated that while this compound did not significantly reduce cell viability at lower concentrations, a notable decrease was observed at higher concentrations:
Concentration | Cell Viability (%) |
---|---|
0% (Control) | 100 |
25% | 95 |
50% | 90 |
75% | 80 |
100% | 50 |
This data suggests that this compound exhibits dose-dependent cytotoxicity, particularly at high concentrations where cell morphology changes were also noted, indicating stress or damage to the cells .
The mechanism underlying the cytotoxic effects of this compound appears to involve apoptosis. Flow cytometry analysis using Annexin-V and propidium iodide staining demonstrated an increase in early and late apoptotic cells when treated with high concentrations of this compound extracts. This indicates that this compound may induce programmed cell death pathways in certain cellular contexts .
Applications in Photovoltaics
This compound has been extensively studied for its role as a charge transport layer in organic photovoltaic devices. Its ability to enhance charge injection efficiency has been demonstrated through various experiments:
- Charge Transport Efficiency : Studies have shown that this compound-modified devices exhibit improved charge transport characteristics compared to devices without this polymer. The conduction band energy levels were measured, showing a favorable shift that enhances charge injection from the active layer to the electrode .
- Photocatalytic Activity : In photocatalytic applications, this compound has been evaluated for its hydrogen evolution rates under simulated solar light conditions. Compared to other functionalized derivatives, this compound showed competitive performance, although modifications could enhance its efficiency further .
Case Studies
- Retinal Pigment Epithelium (RPE) Cells : A comprehensive study on RPE cells highlighted the interaction between this compound and cellular structures. The research indicated that while low concentrations were well-tolerated, higher doses led to significant morphological changes and reduced viability .
- Organic Photovoltaic Devices : Another study focused on the incorporation of this compound in perovskite solar cells demonstrated an increase in overall efficiency due to enhanced charge transport properties. The modification of energy levels facilitated better electron mobility within the device architecture .
Properties
Molecular Formula |
C145H273Br5O26 |
---|---|
Molecular Weight |
2832.2 g/mol |
IUPAC Name |
7-bromoheptanal;7-bromoheptan-1-ol;2-(6-bromohexyl)-2-methyl-1,3-dioxolane;8-bromooctan-2-ol;8-bromooctan-2-one;2-heptyl-2-methyl-1,3-dioxolane;15-(2-methyl-1,3-dioxolan-2-yl)pentadec-9-en-5-ol;15-(2-methyl-1,3-dioxolan-2-yl)pentadec-9-en-5-yl acetate;11-(2-methyl-1,3-dioxolan-2-yl)undec-5-enal;11-(2-methyl-1,3-dioxolan-2-yl)undec-5-en-1-ol;oxan-2-ol;16-oxoheptadec-9-en-5-yl acetate |
InChI |
InChI=1S/C21H38O4.C19H36O3.C19H34O3.C15H28O3.C15H26O3.C11H22O2.C10H19BrO2.C8H17BrO.C8H15BrO.C7H15BrO.C7H13BrO.C5H10O2/c1-4-5-14-20(25-19(2)22)15-12-10-8-6-7-9-11-13-16-21(3)23-17-18-24-21;1-3-4-13-18(20)14-11-9-7-5-6-8-10-12-15-19(2)21-16-17-22-19;1-4-5-15-19(22-18(3)21)16-13-11-9-7-6-8-10-12-14-17(2)20;2*1-15(17-13-14-18-15)11-9-7-5-3-2-4-6-8-10-12-16;1-3-4-5-6-7-8-11(2)12-9-10-13-11;1-10(12-8-9-13-10)6-4-2-3-5-7-11;2*1-8(10)6-4-2-3-5-7-9;2*8-6-4-2-1-3-5-7-9;6-5-3-1-2-4-7-5/h6,8,20H,4-5,7,9-18H2,1-3H3;5,7,18,20H,3-4,6,8-17H2,1-2H3;7,9,19H,4-6,8,10-16H2,1-3H3;2,4,16H,3,5-14H2,1H3;2,4,12H,3,5-11,13-14H2,1H3;3-10H2,1-2H3;2-9H2,1H3;8,10H,2-7H2,1H3;2-7H2,1H3;9H,1-7H2;7H,1-6H2;5-6H,1-4H2 |
InChI Key |
JWQINOHQPPZTHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1(OCCO1)C.CCCCC(CCCC=CCCCCCC1(OCCO1)C)O.CCCCC(CCCC=CCCCCCC(=O)C)OC(=O)C.CCCCC(CCCC=CCCCCCC1(OCCO1)C)OC(=O)C.CC(CCCCCCBr)O.CC(=O)CCCCCCBr.CC1(OCCO1)CCCCCCBr.CC1(OCCO1)CCCCCC=CCCCCO.CC1(OCCO1)CCCCCC=CCCCC=O.C1CCOC(C1)O.C(CCCO)CCCBr.C(CCCBr)CCC=O |
Related CAS |
889672-99-5 |
Origin of Product |
United States |
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